molecular formula C8H10N2O2 B1375512 4-(Dimethylamino)nicotinic acid CAS No. 83039-02-5

4-(Dimethylamino)nicotinic acid

Cat. No. B1375512
CAS RN: 83039-02-5
M. Wt: 166.18 g/mol
InChI Key: SGDPQPBBDRJLJY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, 4-(dimethylamino)nicotinic acid .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it .


Physical And Chemical Properties Analysis

4-(Dimethylamino)nicotinic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Corrosion Inhibition

4-(Dimethylamino)nicotinic acid derivatives, such as 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, have been studied for their corrosion inhibition properties. Research shows that these compounds can effectively inhibit corrosion in mild steel when exposed to 1 M HCl solution. Their efficacy increases with higher concentrations and they act as mixed-type corrosion inhibitors. The adsorption of these inhibitors on steel surfaces follows Langmuir's adsorption isotherm, suggesting spontaneous and favorable interaction (Singh, Kumar, Udayabhanu, & John, 2016).

Role in Lipid Regulation and Cardiovascular Risk

Nicotinic acid and its derivatives, including 4-(Dimethylamino)nicotinic acid, have been utilized in clinical settings for over 40 years in the treatment of dyslipidemia. They are known for normalizing cardiovascular risk factors, such as elevating high-density lipoprotein and reducing mortality. The mechanisms are believed to involve activation of Gi-G protein-coupled receptors (Wise et al., 2003).

Nicotinic Acid Receptors and Anti-Lipolytic Effect

Studies reveal that compounds like 4-(Dimethylamino)nicotinic acid interact with specific receptors, such as HM74 and PUMA-G, to exert anti-lipolytic effects. These receptors, found in adipose tissue, mediate the decrease in lipolysis through inhibition of hormone-sensitive triglyceride lipase, which is pivotal in managing dyslipidemia (Tunaru et al., 2003).

Applications in Electrochemiluminescence for Biological Substances

4-(Dimethylamino)nicotinic acid derivatives have been used in electrochemiluminescence (ECL) for detecting biological substances such as bovine serum albumin (BSA) and immunoglobulin G (IgG). These compounds enhance the ECL signal, allowing for more sensitive detection of these biological molecules (Yin et al., 2005).

Inhibiting Atherosclerosis Progression

Nicotinic acid derivatives are known to inhibit the progression of atherosclerosis. This effect is not solely dependent on lipid-modifying properties but also involves the activation of specific receptors like GPR109A on immune cells. This indicates a broader therapeutic potential of nicotinic acid in treating atherosclerosis and other inflammatory diseases (Lukasova et al., 2011).

Safety And Hazards

4-(Dimethylamino)nicotinic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(Dimethylamino)nicotinic acid are not available, nicotinic acid, a related compound, has been studied for its potential in treating dyslipidemia and preventing cardiovascular diseases .

properties

IUPAC Name

4-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDPQPBBDRJLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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